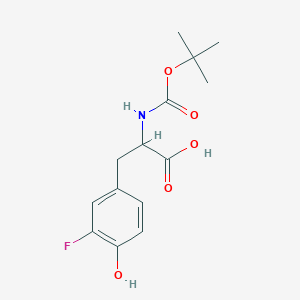

Boc-3-fluoro-DL-tyrosine

CAS No.: 221077-78-7

Cat. No.: VC5403559

Molecular Formula: C14H18FNO5

Molecular Weight: 299.298

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 221077-78-7 |

|---|---|

| Molecular Formula | C14H18FNO5 |

| Molecular Weight | 299.298 |

| IUPAC Name | 3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19) |

| Standard InChI Key | PIDYYTCMUSVKTJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O |

Introduction

Chemical Structure and Synthesis

Structural Characteristics

Boc-3-fluoro-DL-tyrosine (, molecular weight 299.30 g/mol) is synthesized by modifying the tyrosine backbone. Key features include:

-

Boc protection: The tert-butoxycarbonyl group shields the amino group during solid-phase peptide synthesis (SPPS), preventing unintended side reactions .

-

Fluorine substitution: A fluorine atom at the 3-position of the phenyl ring alters electronic properties and steric interactions compared to native tyrosine .

Table 1: Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Melting Point | Not reported (dec. >200°C) | |

| Solubility | Soluble in DMSO, methanol, DMF | |

| Storage Conditions | 2–8°C under inert atmosphere |

Synthesis Methods

The synthesis involves two primary steps:

-

Fluorination of Tyrosine: 3-Fluoro-DL-tyrosine is prepared via electrophilic aromatic substitution or enzymatic halogenation .

-

Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in a dioxane/water mixture with triethylamine as a base .

Reaction Scheme:

This method yields the Boc-protected derivative in ~50–70% purity, requiring HPLC purification for biomedical applications .

Biochemical Applications

Protein Biosynthesis Studies

Boc-3-fluoro-DL-tyrosine is incorporated into proteins via SPPS or nonsense suppression mutagenesis to study:

-

Enzyme active sites: Fluorine’s electronegativity perturbs hydrogen bonding and π-stacking in enzymes like β-galactosidase and ribonucleotide reductase .

-

Structural stability: Halogenation increases thermal stability in bacteriorhodopsin by 5–10°C compared to wild-type .

Table 2: Case Studies in Protein Engineering

Spectroscopic Probes

-

EPR/ENDOR spectroscopy: The fluorine atom enhances hyperfine coupling constants, enabling precise mapping of radical intermediates in enzymes .

-

Fluorescence quenching: Fluorination red-shifts tyrosine’s UV absorption (), aiding in protein folding studies .

| Parameter | Value | Source |

|---|---|---|

| GHS Pictogram | Exclamation mark (GHS07) | |

| Hazard Statements | H315, H319 (skin/eye irritation) | |

| Precautionary Measures | P264, P280, P305+P351+P338 |

Research Advancements

Computational Modeling

Molecular dynamics simulations using AMBER ff15ipq force field reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume